![molecular formula C12H16N2O4 B7559625 N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide, commonly known as DOBAM or DOBAM-AM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and is structurally similar to other compounds such as amantadine and memantine.
Wirkmechanismus
The mechanism of action of DOBAM involves its binding to the NMDA receptor, which leads to the modulation of ion channel activity and the regulation of intracellular signaling pathways. This results in the enhancement of synaptic transmission and the promotion of neuronal survival and plasticity. DOBAM has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
DOBAM has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the stimulation of protein synthesis. It has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects. DOBAM has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
DOBAM has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its stability and solubility in aqueous solutions, and its low toxicity profile. However, its use may be limited by its relatively high cost and the need for specialized equipment and expertise to handle and administer the compound.
Zukünftige Richtungen
There are several potential future directions for research on DOBAM, including:
1. Investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
2. Development of new derivatives and analogs of DOBAM with improved pharmacological properties and lower toxicity.
3. Study of its effects on other neurotransmitter systems and signaling pathways, including the dopaminergic and serotonergic systems.
4. Investigation of its potential applications in non-neurological disorders such as cancer and cardiovascular disease.
5. Exploration of its potential as a tool for studying the molecular mechanisms of synaptic plasticity and learning and memory processes.
In conclusion, DOBAM is a promising compound with potential applications in a variety of scientific fields. Its high potency and selectivity for the NMDA receptor, as well as its neuroprotective and anti-inflammatory properties, make it a valuable tool for studying the molecular mechanisms of neurological disorders and synaptic plasticity. Further research is needed to fully understand its potential therapeutic applications and to develop new derivatives and analogs with improved pharmacological properties.
Synthesemethoden
DOBAM can be synthesized using a variety of methods, including the reaction between 2-hydroxy-5-methoxybenzoic acid and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. Other methods involve the use of different reagents and solvents, but the overall goal is to obtain a pure and stable form of DOBAM that can be used in further research.
Wissenschaftliche Forschungsanwendungen
DOBAM has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. DOBAM has also been investigated for its potential neuroprotective effects, particularly in the context of ischemia and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-14(2)11(16)7-13-12(17)9-6-8(18-3)4-5-10(9)15/h4-6,15H,7H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITZHJZDNVSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)

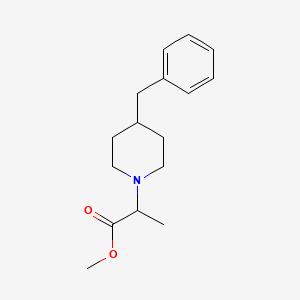
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
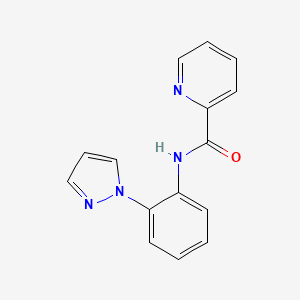
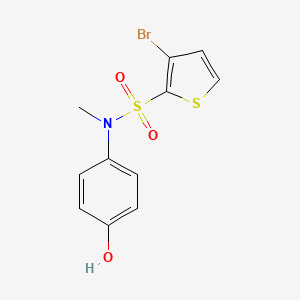
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
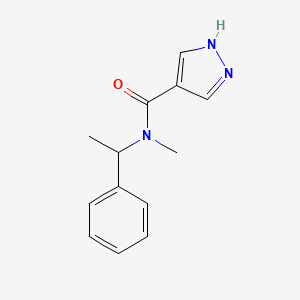
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
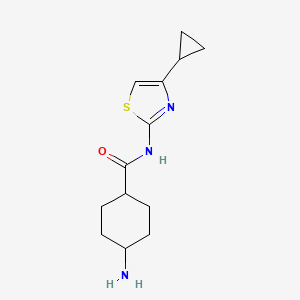

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)